4-Bromo-6,7-dimethoxyquinazoline
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Overview
Description
4-Bromo-6,7-dimethoxyquinazoline is a quinazoline derivative known for its significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6,7-dimethoxyquinazoline typically involves the bromination of 6,7-dimethoxyquinazoline. One common method includes the use of carbon tetrabromide and triphenylphosphine in dichloromethane at temperatures ranging from 0 to 20°C. The reaction is stirred for about 2 hours, followed by concentration under reduced pressure to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6,7-dimethoxyquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: These reactions can modify the quinazoline ring or the substituents attached to it.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Reagents such as potassium permanganate can be used to oxidize the methoxy groups.
Reduction: Hydrogenation reactions using palladium on carbon can reduce the quinazoline ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex quinazoline derivatives.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-6,7-dimethoxyquinazoline involves its interaction with specific molecular targets. For instance, it has been shown to bind to and inhibit the epidermal growth factor receptor (EGFR), leading to the induction of apoptosis in cancer cells . This interaction triggers a cascade of intracellular events that ultimately result in cell death.
Comparison with Similar Compounds
Similar Compounds
4-(3’-Bromo-4’-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: This compound exhibits similar cytotoxic activity against glioblastoma cells.
6,7-Dimethoxyquinazoline derivatives: These compounds share the quinazoline core structure and exhibit various biological activities.
Uniqueness
4-Bromo-6,7-dimethoxyquinazoline is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to selectively target cancer cells and induce apoptosis makes it a valuable compound in medicinal chemistry.
Properties
CAS No. |
1260640-98-9 |
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Molecular Formula |
C10H9BrN2O2 |
Molecular Weight |
269.09 g/mol |
IUPAC Name |
4-bromo-6,7-dimethoxyquinazoline |
InChI |
InChI=1S/C10H9BrN2O2/c1-14-8-3-6-7(4-9(8)15-2)12-5-13-10(6)11/h3-5H,1-2H3 |
InChI Key |
IMLLNCXBVIJJOK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)Br)OC |
Origin of Product |
United States |
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